molecular formula C7H7I B057078 2-Iodotoluene CAS No. 615-37-2

2-Iodotoluene

Cat. No. B057078
Key on ui cas rn: 615-37-2
M. Wt: 218.03 g/mol
InChI Key: RINOYHWVBUKAQE-UHFFFAOYSA-N
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Patent
US08058283B2

Procedure details

2-Iodotoluene (81.5 ml, 0.64 mol) and trimethylsilylacetylene (99 ml, 0.71 mol) were dissolved in triethylamine (250 ml). Triphenylphosphine (0.427 g, 1.6 mmol), copper (I) iodide (0.3 g, 1.6 mmol) and bistriphenyphosphinepalladium (II) dichloride (0.53 g, 0.71 mmol) were added and the mixture was heated under reflux for 18 h. The mixture was cooled to ambient temperature and carefully added to 10% hydrochloric acid (480 ml) and the product was extracted into hexane (3×200 ml). The extracts were washed with 10% hydrochloric acid (200 ml) and water (2×200 ml) then dried (MgSO4) and evaporated in vacuo to give trimethyl-(2-methylphenyl)ethynylsilane (114.06 g) as a yellow oil, which was used without further purification.
Quantity
81.5 mL
Type
reactant
Reaction Step One
Quantity
99 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step Two
[Compound]
Name
dichloride
Quantity
0.53 g
Type
reactant
Reaction Step Three
Name
copper (I) iodide
Quantity
0.3 g
Type
catalyst
Reaction Step Three
Quantity
0.427 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].[CH3:9][Si:10]([C:13]#[CH:14])([CH3:12])[CH3:11].Cl>C(N(CC)CC)C.[Cu]I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:9][Si:10]([CH3:12])([CH3:11])[C:13]#[C:14][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8]

Inputs

Step One
Name
Quantity
81.5 mL
Type
reactant
Smiles
IC1=C(C=CC=C1)C
Name
Quantity
99 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
480 mL
Type
reactant
Smiles
Cl
Step Three
Name
dichloride
Quantity
0.53 g
Type
reactant
Smiles
Name
copper (I) iodide
Quantity
0.3 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.427 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into hexane (3×200 ml)
WASH
Type
WASH
Details
The extracts were washed with 10% hydrochloric acid (200 ml) and water (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C[Si](C#CC1=C(C=CC=C1)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 114.06 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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